2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
BenchChem offers high-quality 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-13-5-10-16-17(12-13)29-21(19(16)20(22)25)23-18(24)4-3-11-30(26,27)15-8-6-14(28-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVSLQDGNFWMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antitumor, antibacterial, and analgesic properties backed by research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group which is often associated with enhanced biological activity, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity. In a study evaluating various derivatives, it was found that certain analogs had an IC50 range from 23.2 to 49.9 μM , demonstrating potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 1 | 23.2 | MCF-7 |
| Compound 2 | 30.5 | MCF-7 |
| Compound 3 | 49.9 | MCF-7 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving autophagy suppression .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. In vitro studies have shown that it exhibits moderate to strong antibacterial activity against various pathogens including E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.64 to 19.92 μM .
Table 2: Antibacterial Activity
| Pathogen | MIC (μM) |
|---|---|
| E. coli | 1.11 |
| P. aeruginosa | 1.00 |
| S. aureus | 1.11 |
These findings indicate that the compound could serve as a lead for developing new antibiotics.
Analgesic Activity
The analgesic potential of the compound was evaluated using the "hot plate" method in animal models. It was found to provide analgesic effects that surpass those of standard analgesics like metamizole .
Table 3: Analgesic Effects Comparison
| Compound | Pain Relief Effect |
|---|---|
| Test Compound | Significant |
| Metamizole | Moderate |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Antitumor Study : A study involving MCF-7 cells demonstrated that the compound not only inhibited cell growth but also induced apoptosis without significant autophagic cell death .
- Antibacterial Evaluation : In a comparative study against established antibiotics, the compound showed superior activity against P. aeruginosa, indicating its potential as a therapeutic agent in treating resistant infections .
- Analgesic Assessment : The analgesic effects observed in animal models suggest a promising avenue for pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
